molecular formula C23H28O8 B14079391 Salvinorin A-d3 CAS No. 791114-98-2

Salvinorin A-d3

Cat. No.: B14079391
CAS No.: 791114-98-2
M. Wt: 435.5 g/mol
InChI Key: OBSYBRPAKCASQB-YJADOILASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salvinorin A-d3 is a deuterated analog of Salvinorin A, a potent and selective kappa-opioid receptor agonist. Salvinorin A is a neoclerodane diterpene isolated from the leaves of the Mexican medicinal plant Salvia divinorum. It is known for its hallucinogenic properties and has been used in traditional spiritual practices by indigenous people in Mexico .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salvinorin A-d3 involves the incorporation of deuterium atoms into the Salvinorin A molecule. One common method is the catalytic asymmetric propargylation, which installs the stereogenic center at C-12 with excellent enantioselectivity. The remaining stereogenic centers are set up highly diastereoselectively under substrate control. The synthesis typically involves multiple steps, including intramolecular Diels-Alder reactions to generate the tricyclic core .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely follows similar principles to the laboratory synthesis, with optimization for scale and yield. The process would involve the extraction of Salvinorin A from Salvia divinorum, followed by deuteration using deuterium gas or deuterated reagents under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Salvinorin A-d3 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Salvinorin A-d3 has several scientific research applications:

Mechanism of Action

Salvinorin A-d3 exerts its effects by selectively binding to kappa-opioid receptors in the brain. This binding inhibits adenylyl cyclase activity, reducing the production of cyclic AMP and altering cellular signaling pathways. The activation of kappa-opioid receptors is associated with analgesic and hallucinogenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Salvinorin A-d3 is unique due to the incorporation of deuterium atoms, which can alter its metabolic stability and pharmacokinetic properties. This makes it a valuable tool for studying the metabolism and pharmacology of Salvinorin A and its analogs.

Properties

CAS No.

791114-98-2

Molecular Formula

C23H28O8

Molecular Weight

435.5 g/mol

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(2,2,2-trideuterioacetyl)oxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1/i1D3

InChI Key

OBSYBRPAKCASQB-YJADOILASA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC

Canonical SMILES

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.